Ethyl 3-furoate Ethyl 3-furoate Ethyl 3-furoate undergoes regioselective palladium-catalyzed arylation reaction with aryl bromides.
Ethyl 3-furoate belongs to the class of organic compounds known as furoic acid esters. These are ester derivatives of furoic acid. Ethyl 3-furoate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Ethyl 3-furoate exists in all eukaryotes, ranging from yeast to humans.
Brand Name: Vulcanchem
CAS No.: 614-98-2
VCID: VC20872408
InChI: InChI=1S/C7H8O3/c1-2-10-7(8)6-3-4-9-5-6/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=COC=C1
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol

Ethyl 3-furoate

CAS No.: 614-98-2

Cat. No.: VC20872408

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-furoate - 614-98-2

Specification

CAS No. 614-98-2
Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
IUPAC Name ethyl furan-3-carboxylate
Standard InChI InChI=1S/C7H8O3/c1-2-10-7(8)6-3-4-9-5-6/h3-5H,2H2,1H3
Standard InChI Key LOFDXZJSDVCYAS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=COC=C1
Canonical SMILES CCOC(=O)C1=COC=C1

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3-furoate is characterized by its distinctive furan ring structure with an ethyl carboxylate group positioned at the 3-position. The compound is formally derived from 3-furoic acid through esterification with ethanol. Understanding its structural characteristics provides insight into its reactivity and applications.

Nomenclature and Identifiers

Ethyl 3-furoate is known by several names in scientific literature and commercial contexts. The primary identifiers and alternative names are presented in Table 1.

ParameterValue
IUPAC NameEthyl furan-3-carboxylate
Common NamesEthyl 3-furoate, Ethyl 3-furancarboxylate, 3-Furancarboxylic acid ethyl ester, 3-Furoic acid ethyl ester
CAS Registry Number614-98-2
Molecular FormulaC₇H₈O₃
Molecular Weight140.14 g/mol
IUPAC Standard InChIInChI=1S/C7H8O3/c1-2-10-7(8)6-3-4-9-5-6/h3-5H,2H2,1H3
SMILES NotationCCOC(=O)C1=COC=C1

Table 1: Nomenclature and identifiers of Ethyl 3-furoate

Structural Composition

The molecular structure of ethyl 3-furoate consists of a five-membered furan ring with an ethyl carboxylate substituent at the 3-position. The furan ring contains an oxygen atom and two double bonds, making it an aromatic heterocycle. This structural arrangement contributes significantly to the compound's chemical reactivity and physical properties. The carboxylate group extends from the ring, providing both polarity and potential reaction sites for various chemical transformations .

Physical and Chemical Properties

Ethyl 3-furoate possesses distinct physical and chemical properties that determine its behavior in various applications and reactions. These properties have been thoroughly characterized through experimental studies and computational methods.

Physical Properties

The physical properties of ethyl 3-furoate are crucial for understanding its behavior in different environments and applications. These properties, compiled from various sources, are presented in Table 2.

PropertyValueUnit
Physical State at Room TemperatureLiquid-
Density1.11g/mL
Flash Point59°C
Refractive Index1.4600-1.4620-
Boiling Point (at 4.70 kPa)367.20 (94°C at reduced pressure)K
Log P (octanol/water)1.456-
McVol103.340mL/mol
log₁₀WS-5.87-

Table 2: Physical properties of Ethyl 3-furoate

Chemical Properties and Reactivity

Ethyl 3-furoate exhibits chemical reactivity characteristic of both furan derivatives and carboxylic esters. The furan ring is electron-rich, making it susceptible to electrophilic substitution reactions, while the ester group can undergo typical ester transformations such as hydrolysis, transesterification, and reduction. One particularly notable reaction is its ability to undergo regioselective palladium(0)-catalyzed arylation with aryl bromides, which demonstrates its utility in synthetic organic chemistry .

Synthesis Methods

Several methods have been developed for the synthesis of ethyl 3-furoate, reflecting its importance in organic chemistry and industrial applications.

Conventional Synthesis Routes

The traditional synthesis of ethyl 3-furoate typically involves the esterification of 3-furoic acid with ethanol in the presence of an acid catalyst. This straightforward approach provides a direct route to the desired compound, though it may require careful control of reaction conditions to optimize yield and purity .

Patented Processes

A more sophisticated approach is described in U.S. Patent 6184394B1, which outlines a two-step process for preparing 3-furoate esters. In this method, a 4-acyl-2,3-dihydrofuran is first converted to a 2-alkoxy-3-acyl-3-halotetrahydrofuran, which is subsequently transformed into the desired furoate ester. This approach offers potential advantages in terms of regioselectivity and yield compared to traditional methods .

The patent describes the reaction sequence:

  • Conversion of 4-acyl-2,3-dihydrofuran to 2-alkoxy-3-acyl-3-halotetrahydrofuran

  • Subsequent transformation to the 3-furoate ester through carefully controlled reaction conditions

This process represents a significant advancement in the synthesis of 3-furoate esters, including ethyl 3-furoate, enabling more efficient production for various applications .

Applications and Industrial Significance

Ethyl 3-furoate has found applications across multiple industries due to its unique chemical properties and versatility as a synthetic intermediate. Its diverse uses span from consumer products to specialized research applications.

Flavoring and Fragrance Industry

One of the most prominent applications of ethyl 3-furoate is in the flavoring and fragrance industry. The compound is valued for its fruity aroma profile, reminiscent of strawberries and apples. This characteristic makes it a useful ingredient in formulating flavors for food products and beverages, where it enhances the sensory experience for consumers. Its effectiveness at low concentrations makes it economically viable for commercial flavor formulations .

Pharmaceutical Applications

In the pharmaceutical sector, ethyl 3-furoate serves as an important intermediate in the synthesis of various medicinal compounds. Its structural features make it a valuable building block for creating more complex molecules with therapeutic potential. The compound has been utilized in reaction pathways leading to pharmaceutically active substances, contributing to drug discovery and development processes .

Agricultural Chemical Formulations

Ethyl 3-furoate also plays a role in agricultural chemistry, where it is incorporated into the formulation of certain pesticides and herbicides. Its use in this context offers potential advantages in terms of effectiveness and environmental impact compared to some traditional agricultural chemicals. The compound's properties contribute to the development of more targeted and possibly less environmentally persistent crop protection products .

Polymer Science Applications

In polymer science, ethyl 3-furoate has been utilized in the production of specialty polymers. These applications leverage the compound's functional groups to create materials with unique properties suitable for coatings, adhesives, and sealants. The incorporation of the furan moiety into polymer structures can impart specific characteristics that are valuable for specialized applications .

Research and Development

Beyond these commercial applications, ethyl 3-furoate maintains significant value in research settings. Scientists use it to study reaction mechanisms and develop new synthetic pathways, contributing to the advancement of organic chemistry. Its well-defined structure and reactivity make it an ideal model compound for investigating various chemical transformations and principles .

Research Findings and Specialized Applications

Recent research has expanded our understanding of ethyl 3-furoate's potential applications and properties, revealing new opportunities for utilization in specialized fields.

Synthetic Transformation Studies

Ethyl 3-furoate has been employed as a starting reagent for the synthesis of more complex molecules, including ethyl 2,3-bis(trifluoromethyl)-7-oxabicyclo hepta-2,5-diene-5-carboxylate and 4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonamide. These synthetic pathways demonstrate the versatility of ethyl 3-furoate as a building block in creating structurally diverse compounds with potential applications in medicinal chemistry and materials science .

Catalytic Reaction Studies

Studies have shown that ethyl 3-furoate undergoes regioselective palladium(0)-catalyzed arylation reactions with aryl bromides. This finding has significant implications for synthetic organic chemistry, as it provides a method for selectively functionalizing the furan ring at specific positions. Such transformations expand the utility of ethyl 3-furoate in creating complex molecular architectures and contribute to the development of more efficient synthetic methodologies .

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